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molecular formula C13H11NO B122507 2-Aminobenzophenone CAS No. 2835-77-0

2-Aminobenzophenone

Cat. No. B122507
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05288514

Procedure details

To a 30 mL peptide reaction flask was added 4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid (1.52 g, 2.4 mmol, 2.0 equivalents), aminomethyl resin (1.99 g, 1.19 mmol of 1% crosslinked divinylbenzene-styrene, 100 mesh size, substitution level 0.60 milliequivalents/g), and hydroxybenzotriazole monohydrate (0.808 g, 5.28 mmol, 4.4 equivalents). Anhydrous DMF (12 mL) was added to the flask and the mixture was vortexed for 0.5 hour to fully solvate the resin. Diisopropylcarbodiimide (808 mg, 5.28 mmol, 4.4 equivalents) was added by syringe. The reaction flask was stoppered and then vortexed for 24 hours at which point the ninhydrin test on approximately 10 mg of the solid support demonstrated that coupling was complete. The solvent and reagents were filtered away from the solid support and the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for each rinse the mixture was vortexed for at least 30 seconds before filtering off the solvent) and then dried in vacuo for 12 hours.
[Compound]
Name
peptide
Quantity
30 mL
Type
reactant
Reaction Step One
Name
4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
hydroxybenzotriazole monohydrate
Quantity
0.808 g
Type
reactant
Reaction Step Two
Quantity
808 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([NH:29]C(OCC2C3CC4C(=CC=CC=4)C=3C=CC=2)=O)=[C:6]([CH:28]=1)[C:7]([C:9]1[CH:27]=[CH:26][C:12](OCC2C=CC(OCC(O)=O)=CC=2)=[CH:11][CH:10]=1)=[O:8].O.OC1C2N=NNC=2C=CC=1.C(N=C=NC(C)C)(C)C.C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O>CN(C=O)C>[NH2:29][C:5]1[CH:4]=[CH:3][CH:2]=[CH:28][C:6]=1[C:7]([C:9]1[CH:27]=[CH:26][CH:12]=[CH:11][CH:10]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
peptide
Quantity
30 mL
Type
reactant
Smiles
Step Two
Name
4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid
Quantity
1.52 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=C(OCC3=CC=C(OCC(=O)O)C=C3)C=C2)C1)NC(=O)OCC1=CC=CC=2C3=CC=CC=C3CC12
Name
hydroxybenzotriazole monohydrate
Quantity
0.808 g
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Step Three
Name
Quantity
808 mg
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
vortexed for 24 hours at which point
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The solvent and reagents were filtered away from the solid support
WASH
Type
WASH
Details
the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for
WASH
Type
WASH
Details
each rinse the mixture
WAIT
Type
WAIT
Details
was vortexed for at least 30 seconds
FILTRATION
Type
FILTRATION
Details
before filtering off the solvent) and
CUSTOM
Type
CUSTOM
Details
then dried in vacuo for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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